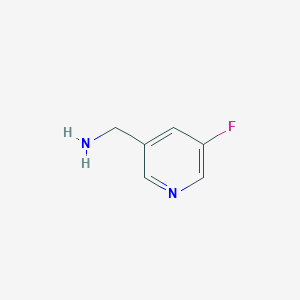

(5-Fluoropyridin-3-yl)methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYICOVXDBBDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668414 | |

| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23586-96-1 | |

| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Fluoropyridin-3-yl)methylamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-3-yl)methylamine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as basicity and lipophilicity. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles in drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and drug development.

Chemical Structure and Properties

This compound, with the CAS Number 23586-96-1, is a substituted pyridine characterized by a fluoromethylamine group at the 3-position and a fluorine atom at the 5-position of the pyridine ring.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is presented in the table below. The compound is a liquid at room temperature and requires refrigeration for storage.

| Property | Value | Source |

| CAS Number | 23586-96-1 | |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Physical Form | Liquid | |

| Purity | 97% | |

| Storage Temperature | Refrigerator | |

| IUPAC Name | (5-fluoro-3-pyridinyl)methanamine | |

| InChI Key | RYICOVXDBBDCNT-UHFFFAOYSA-N |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2800-3100 cm⁻¹), and C-F stretching (typically in the 1000-1350 cm⁻¹ region).[4]

Synthesis

A common synthetic route to this compound involves the reduction of 5-fluoronicotinonitrile. This method provides a direct and efficient pathway to the desired product.

Experimental Protocol: Reduction of 5-Fluoronicotinonitrile

This protocol describes a general procedure for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of this compound.

Materials:

-

5-Fluoronicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Borane-tetrahydrofuran complex)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry work-up reagents (e.g., sodium sulfate)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-fluoronicotinonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride in the same anhydrous solvent is added dropwise to the cooled nitrile solution via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with the reaction solvent.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both a primary amine and a fluorinated aromatic compound.

-

Amine Reactivity: The primary amine group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is key to its utility as a building block for introducing the fluoropyridinylmethyl moiety into larger molecules.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic, although its pKa is reduced by the electron-withdrawing effect of the fluorine atom. The fluorine atom itself is generally stable and not easily displaced under typical synthetic conditions, contributing to the metabolic stability of molecules containing this fragment.

-

Stability: The compound should be stored under refrigeration to minimize degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Applications in Drug Discovery

The unique properties conferred by the 5-fluoro-3-methylaminopyridine moiety make it an attractive scaffold in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, which can be critical for target engagement and pharmacokinetic properties.[1][2]

While specific drugs containing the this compound fragment are not prominently in the public domain, its structural analogues are found in a range of biologically active compounds. For instance, fluorinated pyridines are key components in inhibitors of various enzymes and in ligands for G-protein coupled receptors. The related compound, 3-amino-5-fluoropyridine, is a reactant for the preparation of nonpeptide inhibitors of the measles virus entry.[6]

The general strategy for its use involves coupling the amine functionality with a carboxylic acid or other electrophilic partner to incorporate the fluoropyridinylmethyl group into a larger scaffold, thereby probing its effect on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.[5] In case of contact, the affected area should be flushed immediately with copious amounts of water.[5]

GHS Hazard Information:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER/doctor)

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated pyridine core offers a unique combination of properties that can be exploited to enhance the biological and pharmacokinetic profiles of drug candidates. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its successful application in the synthesis of novel therapeutic agents.

References

-

(5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543. PubChem. [Link]

-

Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

-

PROCESS FOR THE SYNTESIS OF 5-(METHYL-1H-IMIDAZOL-1-YL)-3-(TRI FLUOROME TH YL)-BENZENEAMINE. European Patent Office. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

3-Amino-5-fluoropyridine. Chem-Impex. [Link]

- WO2007039499A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}.

-

(5-fluoropyridin-3-yl)methanamine (C6H7FN2). PubChem. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting functional groups analysis of IR absorption spectrum of methylamine page. Doc Brown's Chemistry. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

5-FLUOROURIDINE DERIVATIVES. European Publication Server. [Link]

- United States Patent Office.

-

(5-fluoropyridin-3-yl)methanamine (C6H7FN2). PubChemLite. [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. SpectraBase. [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

-

5-(5-fluoropyridin-3-yl)pyrimidin-2-amine. PubChemLite. [Link]

-

(PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

-

Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fishersci.ca [fishersci.ca]

- 6. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]

(5-Fluoropyridin-3-yl)methylamine: A Technical Guide for Chemical Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of (5-Fluoropyridin-3-yl)methylamine, a critical building block in contemporary medicinal chemistry. The document details its chemical identity, including its CAS number and molecular formula, and presents a validated protocol for its synthesis via the catalytic hydrogenation of 5-fluoro-3-cyanopyridine. The guide further explores the significant application of this compound as a key intermediate in the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552. Additionally, this paper discusses the compound's physicochemical properties, analytical characterization techniques, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is a fluorinated heterocyclic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially modulate the physicochemical and pharmacological properties of a parent molecule, including its metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this important chemical entity.

Compound Identification and Physicochemical Properties

A clear identification of this compound is paramount for its correct application and handling. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23586-96-1 | [1] |

| Molecular Formula | C6H7FN2 | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| IUPAC Name | (5-Fluoro-3-pyridinyl)methanamine | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 5-fluoro-3-cyanopyridine (also known as 5-fluoronicotinonitrile). This reaction involves the reduction of the nitrile functional group to a primary amine.

Reaction Scheme

Caption: Role of this compound in the synthesis of GSK2879552.

The synthesis of GSK2879552 involves a crucial reductive amination step where this compound is reacted with a suitable aldehyde precursor. [2][3]This reaction forms the central secondary amine linkage in the final drug molecule. The fluoropyridine moiety is critical for the molecule's activity and pharmacokinetic profile.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the amine (-NH₂) protons. The aromatic signals will exhibit splitting patterns influenced by the fluorine atom and the nitrogen atom in the ring.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the pyridine ring and the methylamine group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C and C=N stretching vibrations for the pyridine ring. A strong C-F stretching band is also anticipated.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for assessing the purity of the final product and identifying any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination, particularly if the compound is to be used in pharmaceutical applications. A reversed-phase column with a buffered mobile phase would be appropriate.

Purification

For high-purity applications, such as in pharmaceutical synthesis, the crude this compound may require further purification.

-

Vacuum Distillation: As a liquid, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or for the removal of closely related impurities, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking is often effective for aminopyridines.

-

Cation-Exchange Chromatography: This technique can be particularly useful for separating the basic aminomethylpyridine from non-basic impurities. [4]

Caption: General workflow for the purification and analysis of this compound.

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery. Its synthesis via the catalytic hydrogenation of 5-fluoro-3-cyanopyridine is a robust and scalable method. The critical role of this compound in the synthesis of the promising anticancer agent GSK2879552 underscores its importance. This technical guide provides a foundational resource for scientists and researchers, enabling the safe and effective synthesis, handling, and application of this key chemical intermediate.

References

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552 intermediate 53o by reductive amination with IR46. - ResearchGate. (URL: [Link])

- US4742060A - Heterocyclic compounds - Google P

-

Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... - ResearchGate. (URL: [Link])

-

Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF - ResearchGate. (URL: [Link])

-

Chemical structure of GSK2879552. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. (URL: [Link])

-

Methyl 5-fluoropyridine-3-carboxylate: Synthesis and Applications. (URL: [Link])

-

Raney nickel - Wikipedia. (URL: [Link])

-

Nickel Hydrogenation Catalyst (Raney Nickel). (URL: [Link])

-

This compound [P56567] - ChemUniverse. (URL: [Link])

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])

-

Supporting information 1. Materials and Methods - The Royal Society of Chemistry. (URL: [Link])

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- US4684735A - Promotion of raney nickel hydrogenation catalyst - Google P

-

Tables For Organic Structure Analysis. (URL: [Link])

- WO2007039499A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P

-

design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed. (URL: [Link])

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P

-

4-(Aminomethyl)pyridine (98%) - Amerigo Scientific. (URL: [Link])

- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P

Sources

An In-depth Technical Guide to the Synthesis of (5-Fluoropyridin-3-yl)methylamine Precursors

Introduction: The Significance of the Fluorinated Pyridine Moiety in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. The (5-Fluoropyridin-3-yl)methylamine scaffold, in particular, has emerged as a critical building block in the development of novel therapeutics across a range of disease areas. Its presence in numerous clinical and preclinical candidates underscores the importance of efficient and scalable synthetic access to this key intermediate and its precursors.

This technical guide provides an in-depth analysis of the principal synthetic pathways to key precursors of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of reaction steps. It delves into the causality behind experimental choices, offers insights into the practical advantages and limitations of each route, and provides detailed, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct precursor pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product. This guide will focus on three robust and industrially relevant strategies, each originating from a key precursor:

-

The Nitrile Pathway: Starting from 5-Fluoronicotinonitrile.

-

The Aldehyde Pathway: Commencing with 5-Fluoro-3-pyridinecarboxaldehyde.

-

The Halide Pathway: Utilizing a 3-halomethyl-5-fluoropyridine derivative in a Gabriel Synthesis.

The following sections will dissect each of these pathways, providing a comprehensive understanding of the chemical transformations involved.

Figure 1: High-level overview of the three primary synthetic pathways to this compound.

Pathway 1: The Nitrile Reduction Route

This pathway is arguably one of the most direct and frequently employed methods. It hinges on the catalytic hydrogenation of 5-fluoronicotinonitrile, a precursor that can be synthesized through various means.

Synthesis of the Precursor: 5-Fluoronicotinonitrile

The synthesis of 5-fluoronicotinonitrile can be achieved from several starting materials. A common laboratory-scale method involves the dehydration of 5-fluoronicotinamide. For larger-scale industrial production, pathways often begin with more readily available pyridine derivatives. For instance, a multi-step synthesis starting from 2,6-dichloro-5-fluoronicotinic acid has been documented, which involves selective dechlorination.[1] Another approach involves the dehydration of the corresponding amide, which itself can be derived from 5-fluoronicotinic acid.

A key transformation is the conversion of an aldehyde to a nitrile. For example, 2-chloro-5-fluoronicotinaldehyde can be converted to 2-chloro-5-fluoronicotinonitrile in high yield. This two-stage process first involves the formation of an oxime with hydroxylamine, followed by dehydration using a reagent like carbonyldiimidazole.[2]

Core Reaction: Catalytic Hydrogenation of 5-Fluoronicotinonitrile

The reduction of the nitrile group to a primary amine is a classic and robust transformation in organic synthesis. Catalytic hydrogenation is the preferred method for its efficiency, cleanliness, and scalability.

Expertise & Experience: The choice of catalyst is critical for achieving high yield and selectivity while avoiding over-reduction or side reactions. Raney® Nickel is a highly effective and cost-efficient catalyst for this transformation.[3][4] Its high surface area and pyrophoric nature (when dry) necessitate careful handling, typically as a slurry in water or ethanol. The catalyst's activity allows the reaction to proceed under relatively mild conditions of temperature and pressure. Palladium on carbon (Pd/C) is another viable catalyst, often used in hydrogenation reactions.[5]

The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, often with the addition of ammonia. The presence of ammonia serves a dual purpose: it helps to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine, and it can also help to maintain the catalyst's activity.

Figure 2: The Nitrile Reduction Pathway.

Experimental Protocol: Reduction of 5-Fluoronicotinonitrile

Materials:

-

5-Fluoronicotinonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Ammonia (7N solution in methanol)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

To a high-pressure reactor vessel, add 5-fluoronicotinonitrile (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add ethanol and the methanolic ammonia solution.

-

Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

-

Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 4-12 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pathway 2: The Reductive Amination Route

This pathway offers a convergent and often one-pot approach, starting from the corresponding aldehyde, 5-fluoro-3-pyridinecarboxaldehyde. Reductive amination is a powerful tool for C-N bond formation and is widely used in pharmaceutical synthesis.[6]

Synthesis of the Precursor: 5-Fluoro-3-pyridinecarboxaldehyde

This key aldehyde can be prepared through several methods. One common route is the oxidation of the corresponding alcohol, (5-fluoropyridin-3-yl)methanol. This oxidation can be achieved using a variety of reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions. The starting alcohol itself can be synthesized from the reduction of a 5-fluoronicotinic acid ester.

Core Reaction: Reductive Amination of 5-Fluoro-3-pyridinecarboxaldehyde

Reductive amination involves the reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3]

Expertise & Experience: The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the iminium ion intermediate but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity.[7][8] Sodium borohydride (NaBH₄) can also be used, but it is often added after a period of time to allow for the formation of the imine, as it can also reduce the starting aldehyde.[9][10] The reaction is typically run in an alcoholic solvent like methanol, which is a good solvent for both the reactants and the reducing agent. The pH of the reaction is also an important parameter to control, as imine formation is generally favored under mildly acidic conditions (pH 4-6).[3]

Figure 3: The Reductive Amination Pathway.

Experimental Protocol: One-Pot Reductive Amination

Materials:

-

5-Fluoro-3-pyridinecarboxaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (optional, for pH adjustment)

Procedure:

-

Dissolve 5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a source of ammonia, such as ammonium acetate (2-3 eq) or a solution of ammonia in methanol (e.g., 7N, 2-3 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The pH can be adjusted to ~6 with acetic acid if necessary.

-

In a single portion, add sodium cyanoborohydride (1.2-1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.

-

Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or distillation under reduced pressure.

Pathway 3: The Gabriel Synthesis Route

The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[11] This pathway involves the N-alkylation of potassium phthalimide with a suitable halomethyl-5-fluoropyridine, followed by deprotection to release the primary amine.[9][12]

Synthesis of the Precursor: 3-Halomethyl-5-fluoropyridine

The key precursor for this route is a 3-halomethyl-5-fluoropyridine, typically the bromo or chloro derivative. 3-(Bromomethyl)-5-fluoropyridine can be synthesized from (5-fluoropyridin-3-yl)methanol by treatment with a brominating agent such as phosphorus tribromide (PBr₃).[13] Similarly, the chloromethyl derivative can be prepared using a chlorinating agent like thionyl chloride (SOCl₂).[14]

Core Reaction: Gabriel Synthesis

The synthesis proceeds in two main steps:

-

N-Alkylation: The phthalimide anion, formed by treating phthalimide with a base like potassium hydroxide, acts as a nucleophile and displaces the halide from 3-halomethyl-5-fluoropyridine in an SN2 reaction.[11]

-

Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The most common and mildest method for this deprotection is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in an alcoholic solvent.[2] The hydrazine reacts with the phthalimide to form the highly stable phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion. Acidic or basic hydrolysis can also be used for deprotection, but these methods often require harsher conditions.[11][15] A milder deprotection using sodium borohydride has also been reported.[1][16]

Expertise & Experience: The Gabriel synthesis is particularly advantageous for preparing primary amines without the formation of secondary or tertiary amine impurities. The choice of solvent for the alkylation step, often DMF or acetonitrile, is important for ensuring good solubility of the reactants. The Ing-Manske deprotection is generally preferred due to its mild conditions and the ease of removing the phthalhydrazide byproduct by filtration.[2] However, hydrazine is toxic and must be handled with appropriate safety precautions.

Figure 4: The Gabriel Synthesis Pathway.

Experimental Protocol: Gabriel Synthesis

Materials:

-

3-(Bromomethyl)-5-fluoropyridine hydrobromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

Step 1: N-Alkylation

-

To a solution of 3-(bromomethyl)-5-fluoropyridine hydrobromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford crude N-(5-fluoropyridin-3-ylmethyl)phthalimide.

Step 2: Deprotection (Ing-Manske Procedure)

-

Suspend the crude N-(5-fluoropyridin-3-ylmethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide. Wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) with concentrated sodium hydroxide solution.

-

Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a multitude of factors. The following table provides a comparative summary of the three main pathways discussed.

| Parameter | Nitrile Reduction | Reductive Amination | Gabriel Synthesis |

| Precursor Availability | Can be synthesized from various starting materials. | Requires synthesis of the aldehyde, typically from the corresponding alcohol or acid. | Requires synthesis of the halomethyl derivative, typically from the alcohol. |

| Number of Steps | Generally 2-3 steps from a common pyridine starting material. | Can be a one-pot reaction from the aldehyde, but aldehyde synthesis adds a step. | 2 steps from the halomethyl precursor, which itself requires synthesis. |

| Overall Yield | Can be high, depending on the efficiency of the nitrile synthesis and reduction. | Good to excellent yields, especially in the one-pot procedure. | Generally good yields, but can be lowered by difficulties in the deprotection step. |

| Key Reagents & Hazards | Raney® Ni (pyrophoric), H₂ gas (flammable). | NaBH₃CN (toxic), NaBH(OAc)₃ (moisture sensitive). | Hydrazine (toxic, corrosive). |

| Scalability | Well-suited for large-scale production due to the efficiency of catalytic hydrogenation. | Good scalability, especially for one-pot procedures. | Scalable, but handling of hydrazine on a large scale requires special precautions. |

| Byproducts/Purification | Risk of secondary/tertiary amines; purification by distillation or salt formation. | Potential for over-alkylation if not controlled; purification by chromatography or distillation. | Phthalhydrazide is easily removed by filtration; final product is typically of high purity. |

Field-Proven Insights:

-

For large-scale industrial synthesis , the Nitrile Reduction Pathway is often favored due to its high efficiency and the use of relatively inexpensive reagents for the reduction step. The handling of hydrogen gas and pyrophoric catalysts is well-established in industrial settings.

-

The Reductive Amination Pathway is highly versatile and is an excellent choice for medicinal chemistry and smaller-scale synthesis where a one-pot procedure is advantageous for rapid analog synthesis. The use of milder reducing agents like NaBH(OAc)₃ enhances the safety profile compared to other hydride reagents.[7]

-

The Gabriel Synthesis provides a reliable method for obtaining high-purity primary amines without the risk of over-alkylation, making it ideal when a very clean product is required and the formation of secondary amines is a concern.

Conclusion

The synthesis of precursors for this compound is a well-established field with several robust and reliable pathways. The choice between the nitrile reduction, reductive amination, and Gabriel synthesis routes will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. By understanding the underlying chemistry, the practical considerations, and the detailed protocols outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently access this critical building block for the advancement of new chemical entities.

References

-

Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Scribd. Lab 5 Imine. [Link]

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

- Google Patents. Preparation method of fluoropyridine compounds. (CN102898358A).

- Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine. (US7208603B2).

- Google Patents. New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

SID. ONE-POT REDUCTIVE AMINATION OF ALDEHYDES BY THE DIHYDROPYRIDINE IN WATER (RESEARCH NOTE). [Link]

-

Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). (2021-08-16). [Link]

-

ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023-07-20). [Link]

-

Catalysis Science & Technology (RSC Publishing). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. [Link]

-

Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. Preparation method of 2-amino-3-fluoropyridine. (CN105669539A).

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (US5204478A).

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023-02-13). [Link]

-

Rhodium.ws. NaBH4 Phtalimide Deprotection of Amines. [Link]

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020-10-17). [Link]

-

ResearchGate. Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.?. (2019-03-25). [Link]

-

ResearchGate. Deprotection of phthalimide group leading to quinoxalinylmethanamine.... [Link]

- Google Patents.

-

ResearchGate. Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. (2018-12-07). [Link]

-

Green Chemistry (RSC Publishing). Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan. [Link]

-

The Pharmaceutical and Chemical Journal. Research Article. (2016). [Link]

-

ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (2022-08-06). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

-

RSC Publishing. Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts. [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). Highly efficient Ni–NiO/carbon nanotubes catalysts for the selective transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan. [Link]

Sources

- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 6. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. scribd.com [scribd.com]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. 3-(Bromomethyl)-5-fluoropyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

Introduction: The Strategic Synergy of Fluorine and the Pyridine Scaffold

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design.[1][2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound and often beneficial impact of this small, highly electronegative atom.[3] When combined with the pyridine ring—a prevalent motif in numerous biologically active compounds—the resulting fluorinated pyridine derivatives exhibit a remarkable spectrum of pharmacological activities.[1][4][5]

The utility of fluorine extends far beyond simple substitution. Its unique electronic properties can dramatically alter a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2][3] Fluorination can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH, and can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site.[3] These modifications often translate into enhanced potency, selectivity, and improved pharmacokinetic profiles, making fluorinated pyridines highly attractive scaffolds for therapeutic development.[4][5]

This guide provides a comprehensive exploration of the biological activities of fluorinated pyridine compounds. It delves into their primary mechanisms of action, offers detailed, field-proven protocols for their biological evaluation, and presents a framework for understanding their journey from chemical synthesis to potential therapeutic candidates.

Chapter 1: Dominant Biological Activities and Therapeutic Potential

Fluorinated pyridine derivatives have demonstrated efficacy across a wide range of therapeutic areas. Their structural versatility allows for fine-tuning of activity against various biological targets, leading to their investigation in multiple disease contexts.

-

Anticancer Activity: This is the most extensively studied application. Fluorinated pyridines are key components in numerous kinase inhibitors, which target signaling pathways dysregulated in cancer.[6][7] They also serve as foundational structures for compounds that induce cell cycle arrest and apoptosis in tumor cells.[8] The well-established anticancer drug 5-Fluorouracil (5-FU), a fluorinated pyrimidine, provides a mechanistic blueprint for how fluorine substitution can disrupt DNA synthesis, a strategy applicable to pyridine-based analogs.[9][10][11]

-

Antimicrobial Activity: The pyridine scaffold is a known pharmacophore for antimicrobial agents. The addition of fluorine can enhance this activity.[] Studies have shown that various fluorinated pyridine derivatives, including nucleoside and non-nucleoside analogues, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14][15][16][17]

-

Kinase Inhibition: Many fluorinated pyridines function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[7] Their ability to fit into the ATP-binding pocket of kinases makes them valuable for treating diseases driven by aberrant kinase activity, most notably cancer and inflammatory disorders.[18][19][20]

-

Central Nervous System (CNS) Activity: The ability of fluorine to increase lipophilicity can enhance a compound's ability to cross the blood-brain barrier. This has led to the development of fluorinated pyridines for various CNS disorders.[21]

Chapter 2: Core Mechanisms of Anticancer Action

The anticancer effects of fluorinated pyridine compounds are often multifactorial, stemming from their ability to interfere with critical cellular processes required for tumor growth and survival.

Inhibition of Protein Kinase Signaling

A primary mechanism of action for many fluorinated pyridine anticancer agents is the inhibition of protein kinases. These enzymes control vast signaling networks that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are constitutively active. Fluorinated pyridines can act as ATP-competitive inhibitors, occupying the ATP-binding site on the kinase and preventing the phosphorylation of downstream substrates, thereby shutting down the oncogenic signaling cascade.

Caption: Inhibition of a generic kinase signaling cascade by a fluorinated pyridine compound.

Disruption of Nucleic Acid Synthesis

Drawing mechanistic parallels from fluoropyrimidines like 5-FU, some fluorinated pyridine analogs can interfere with DNA synthesis.[11] After cellular uptake and metabolic activation, these compounds can form a metabolite that potently inhibits thymidylate synthase (TS).[9][22] TS is the enzyme responsible for the de novo synthesis of thymidylate, an essential precursor for DNA replication.[23] Inhibition of TS leads to a depletion of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[22] The high electronegativity of the fluorine atom is critical for stabilizing the inhibitory complex formed between the drug metabolite, the enzyme, and its cofactor.[9]

Induction of Cell Cycle Arrest and Apoptosis

The ultimate fate of a cancer cell treated with an effective fluorinated pyridine compound is often cell cycle arrest or programmed cell death (apoptosis). By inhibiting critical signaling pathways or disrupting DNA replication, these compounds trigger cellular stress responses.[8] Checkpoint proteins, such as p53 and p21, may be upregulated, halting the cell cycle (commonly at the G2/M phase) to prevent the propagation of damaged cells.[8] If the damage is too severe to be repaired, the cell will initiate the apoptotic cascade, leading to its systematic dismantling and elimination.[8]

Chapter 3: A Practical Guide to Biological Evaluation

The assessment of a novel fluorinated pyridine compound's biological activity is a systematic process that progresses from high-throughput in vitro assays to more complex in vivo models.[24][25] This screening cascade is designed to efficiently determine a compound's potency, selectivity, and potential for therapeutic efficacy.

Caption: General workflow for the biological activity screening of a novel compound.

In Vitro Evaluation: Foundational Screening

In vitro assays are the first step in evaluating a compound's biological effects, providing crucial data on potency and mechanism of action in a controlled cellular or biochemical environment.[26][27][28]

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Causality: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A potent anticancer compound will reduce cell viability, resulting in a weaker purple signal. This assay is a rapid and cost-effective way to screen many compounds for general cytotoxic or cytostatic effects.[25][29]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compound in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[30]

-

Table 1: Illustrative In Vitro Activity Data for Pyridine Analogues

This table summarizes representative quantitative data for pyridine-based kinase inhibitors.

| Compound ID | Chemical Series | Target Kinase | IC₅₀ (µM) | Antitumor Activity (GI₅₀, µM)† |

| 5b | Pyridine | PIM-1 | 0.044[7] | 0.302 - 3.57[7] |

| 8d | Thieno[2,3-b]pyridine | PIM-1 | >50[7] | >10[7] |

| 11c | Pyridine | TYK2 | 0.004[7] | Not Reported |

| 11j | Pyridine | TYK2 | 0.011[7] | Not Reported |

| IC₅₀: The half maximal inhibitory concentration against the isolated enzyme. | ||||

| †GI₅₀: The half maximal growth inhibition concentration against a panel of cancer cell lines. |

In Vivo Evaluation: Preclinical Validation

Compounds that demonstrate promising potency and a clear mechanism of action in vitro are advanced to in vivo testing to assess their efficacy and safety in a whole-organism context.[28][31]

Protocol 2: Human Tumor Xenograft Mouse Model

This is the most common in vivo model for evaluating anticancer agents.[31] It involves implanting human tumor cells into immunocompromised mice, which lack the ability to reject foreign tissue.[32]

-

Causality: This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment, providing insights into its bioavailability, distribution, and overall therapeutic potential that cannot be obtained from in vitro studies.[33][34]

-

Step-by-Step Methodology:

-

Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NOD/SCID strains).[32] Allow them to acclimate to the facility for at least one week.

-

Tumor Implantation: Culture the desired human cancer cell line (e.g., A549 for lung cancer). Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the fluorinated pyridine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution. Dosing is typically performed daily or on another optimized schedule for a set period (e.g., 21 days).

-

Monitoring and Measurement: Throughout the study, measure tumor volume using calipers (Volume = (Length x Width²)/2) and record the body weight of each mouse (as an indicator of toxicity) 2-3 times per week.[34]

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after the treatment period ends. Euthanize the mice, excise the tumors, and weigh them.

-

Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the results.

-

Conclusion and Future Perspectives

Fluorinated pyridine compounds represent a highly versatile and valuable class of molecules in drug discovery.[4][5] Their unique physicochemical properties, conferred by the strategic placement of fluorine atoms, allow for the optimization of potency, selectivity, and pharmacokinetic profiles.[2][4] The diverse biological activities, particularly in oncology, continue to drive research into novel derivatives.

The future of this field lies in the continued application of structure-based drug design to create next-generation inhibitors with improved target specificity and reduced off-target effects. As our understanding of the molecular drivers of disease deepens, the rational design of fluorinated pyridines will enable the development of more precise and effective therapies for a host of human ailments. The experimental frameworks detailed in this guide provide a robust foundation for the rigorous evaluation of these promising therapeutic candidates.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.

- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. (n.d.). International Journal of Pharmaceutical Sciences.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.

- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (2025). Benchchem.

- Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (n.d.). Semantic Scholar.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC.

- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (2017). Semantic Scholar.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (n.d.). PubMed.

- Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. (2017). ResearchGate.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.

- Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (n.d.). PMC - NIH.

- Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. (2025). ResearchGate.

- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (n.d.). Google Scholar.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed - NIH.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). Sygnature Discovery.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). PubMed.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). The Journal of Physical Chemistry B - ACS Publications.

- pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate.

- What is the mechanism of Floxuridine? (2024). Patsnap Synapse.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. (2025). Benchchem.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC - NIH.

- Comparative Biological Efficacy of Pyridine Analogues as Kinase Inhibitors. (2025). Benchchem.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT-3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry - ACS Publications.

- Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 15. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 18. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 23. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. ijpbs.com [ijpbs.com]

- 27. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. iv.iiarjournals.org [iv.iiarjournals.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. accio.github.io [accio.github.io]

- 31. ijpbs.com [ijpbs.com]

- 32. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 34. pdf.benchchem.com [pdf.benchchem.com]

The (5-Fluoropyridin-3-yl)methylamine Scaffold: A Technical Guide to Its Discovery and Significance in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the (5-Fluoropyridin-3-yl)methylamine scaffold has emerged as a privileged structural motif. Its unique electronic properties and synthetic tractability have led to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound analogs, with a particular focus on their application in the development of novel therapeutics. We will delve into the rationale behind its use, detail synthetic methodologies, explore structure-activity relationships, and provide insights into the mechanism of action of key derivatives.

The Rationale for Fluorine in the Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a multitude of pharmaceuticals, prized for its ability to participate in hydrogen bonding and its generally favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] The introduction of a fluorine atom, particularly at the 5-position of a 3-aminomethylpyridine, imparts several strategic advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an extended biological half-life of the drug candidate.[1]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target liability profile, particularly concerning interactions with aminergic G-protein coupled receptors (GPCRs).

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets. Its ability to form hydrogen bonds and other non-covalent interactions can significantly enhance the binding affinity and selectivity of a ligand.

-

Improved Pharmacokinetics: The collective impact of these properties often leads to improved oral bioavailability and a more desirable overall pharmacokinetic profile. A recent analysis of FDA-approved drugs between 2018 and 2022 highlighted the significant representation of fluorinated compounds, with a notable number targeting cancers and central nervous system (CNS) disorders.[2][3]

Synthesis of the this compound Core and its Analogs

The synthetic accessibility of the this compound scaffold is a key enabler of its widespread use in drug discovery programs. The core can be accessed through various synthetic routes, often starting from commercially available fluorinated pyridines.

Synthesis of the Core Scaffold

A common strategy involves the reduction of a corresponding nitrile or amide. For instance, 5-fluoronicotinamide can be a key starting material.

Caption: General synthetic workflow for this compound.

Derivatization: A Case Study in Oxazolidinone Antibacterials

A compelling example of the derivatization of the this compound core is the development of novel oxazolidinone antibacterials.[4] Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis.[4] In a recent study, researchers synthesized a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety.[4]

Experimental Protocol: Synthesis of 3-(5-Fluoropyridin-3-yl)-5-((benzyloxy)methyl)-1,3-oxazolidin-2-one (Intermediate)

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add (R)-glycidyl butyrate (1.1 eq) and lithium perchlorate (0.1 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude amino alcohol in a suitable solvent (e.g., tetrahydrofuran) and add a carbonylating agent such as carbonyldiimidazole (CDI) (1.2 eq).

-

Heating: Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the complete formation of the oxazolidinone ring.

-

Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue by column chromatography on silica gel to yield the desired product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The enantiomeric excess can be determined by chiral HPLC analysis.

Biological Significance and Mechanism of Action

Analogs of this compound have demonstrated significant activity across a range of biological targets, underscoring the versatility of this scaffold.

Antibacterial Activity

As exemplified by the oxazolidinone derivatives, the (5-Fluoropyridin-3-yl) moiety can serve as a crucial component of potent antibacterial agents.[4] These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Molecular docking studies of these derivatives have revealed key interactions within the catalytic site, with the fluoropyridine ring often occupying a critical pocket and contributing to the overall binding affinity.[4]

Caption: Mechanism of action for oxazolidinone antibacterials.

Kinase Inhibition

The fluoropyridine scaffold is also prevalent in the design of kinase inhibitors for oncology. The pyridine nitrogen can act as a hinge-binding element, a key interaction for many ATP-competitive kinase inhibitors. The fluorine atom can further enhance binding affinity and selectivity. While direct examples of this compound as a core for kinase inhibitors are still emerging, related fluoropyridine-containing compounds have shown potent inhibition of kinases such as FLT3 and CHK1, which are important targets in cancer therapy.[5]

GPCR Modulation

Derivatives of fluoropyridines have been investigated as modulators of G-protein coupled receptors (GPCRs). For instance, analogs have been explored as dopamine and serotonin receptor agonists for potential applications in neurodegenerative diseases like Parkinson's disease.[6] The fluoropyridine moiety can influence the ligand's interaction with the receptor's binding pocket, contributing to agonist or antagonist activity.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the biological activity of its analogs.

SAR of Oxazolidinone Antibacterials

In the study of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, several key SAR trends were identified[4]:

| Compound ID | R Group (at piperazine) | MIC (µg/mL) vs. S. aureus |

| 7a | 2-pyrimidinyl | 1 |

| 7j | 5-bromo-2-pyrimidinyl | 0.25 |

| 7l | 5-chloro-2-pyrimidinyl | 0.5 |

| Linezolid | (Reference Drug) | 2 |

Data adapted from a study on novel oxazolidinone derivatives.[4]

-

Substitution on the Pyrimidine Ring: The introduction of a halogen (e.g., bromine or chlorine) at the 5-position of the pyrimidine ring significantly enhanced antibacterial activity compared to the unsubstituted analog. Compound 7j , with a 5-bromopyrimidinyl group, was the most potent, exhibiting an 8-fold stronger inhibitory effect than the reference drug, linezolid.[4]

-

Piperazine Linker: The piperazine linker was found to be crucial for activity, likely by providing the optimal orientation for the substituted pyrimidine to interact with the ribosomal target.

Future Perspectives

The this compound scaffold represents a highly promising starting point for the design of novel therapeutics. While significant progress has been made in the area of antibacterial drug discovery, the full potential of this versatile core remains to be explored. Future research directions should include:

-

Expansion to Other Therapeutic Areas: A systematic exploration of this compound analogs against other target classes, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, is warranted.

-